molecular formula C16H23NO3 B2421550 Tert-butyl 7-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate CAS No. 851544-71-3

Tert-butyl 7-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate

Cat. No.: B2421550
CAS No.: 851544-71-3
M. Wt: 277.364
InChI Key: GMDJRUAIXGBFQX-UHFFFAOYSA-N
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Description

Tert-butyl 7-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate is a complex organic compound with a unique structure that includes a benzazepine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 7-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the benzazepine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

Tert-butyl 7-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Researchers study its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: There is interest in its potential therapeutic properties, such as anti-inflammatory or neuroprotective effects.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which Tert-butyl 7-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 7-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate: shares similarities with other benzazepine derivatives, such as:

Uniqueness

The presence of the tert-butyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more useful in certain applications.

Properties

IUPAC Name

tert-butyl 7-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-11-10-17(15(19)20-16(2,3)4)8-7-12-5-6-13(18)9-14(11)12/h5-6,9,11,18H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDJRUAIXGBFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC2=C1C=C(C=C2)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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